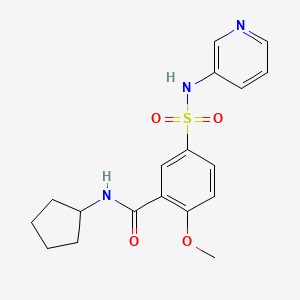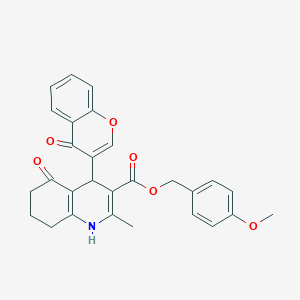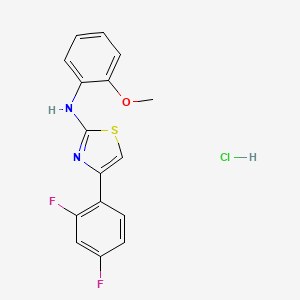
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide is an organic compound that features a benzamide core with cyclopentyl, methoxy, and pyridinylsulfamoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Substitution:
Amidation: Formation of the benzamide core by reacting the substituted benzene with cyclopentylamine.
Sulfonamide Formation: Introduction of the pyridin-3-ylsulfamoyl group through a sulfonamide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Shares similar structural features but with different substituents.
Diphenyl-N-heteroaromatic compounds: These compounds also contain heteroaromatic rings and have been studied for their anticancer properties.
Uniqueness
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and methoxy substituents, along with the pyridin-3-ylsulfamoyl group, make it a versatile compound for various applications.
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17-9-8-15(26(23,24)21-14-7-4-10-19-12-14)11-16(17)18(22)20-13-5-2-3-6-13/h4,7-13,21H,2-3,5-6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPNDXPIYGBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE](/img/structure/B4914184.png)


![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4914195.png)

![N-[4-(anilinocarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B4914223.png)
![3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B4914229.png)

![2-[4-(cyclohexylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4914242.png)
![2-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B4914243.png)
![4-[(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B4914249.png)
![4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide](/img/structure/B4914257.png)
![2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B4914266.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4914277.png)
